2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl substituent and an ethoxy group. Its structure combines a pyrazole ring fused with a pyridine moiety, which is substituted with electron-withdrawing groups (Cl and CF₃) that enhance stability and bioactivity. This compound is of interest in agrochemical research, particularly as a herbicide, due to structural similarities to known pyridine-based herbicides like haloxyfop and fluazifop .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-ethoxy-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2/c1-2-20-8-4-9(19)18(17-8)10-7(12)3-6(5-16-10)11(13,14)15/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTQNBKLHHGXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, affecting their function.
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a change in the biochemical processes within the cell.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s physical and chemical properties such as its density, melting point, boiling point, and vapor pressure suggest that it may have certain bioavailability characteristics.
Result of Action
Based on its structural similarity to other compounds, it may lead to changes in cellular function and potentially have therapeutic effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one , with a molecular formula of , has garnered attention for its potential biological activities, particularly in the fields of anticancer , antibacterial , and anti-inflammatory applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
- CAS Number : 338420-92-1
- Molecular Weight : 362.73 g/mol
- Structure : The compound features a pyrazolone core with a chloro and trifluoromethyl substituent on a pyridine ring, which is known to enhance biological activity.
Biological Activity Overview
Research indicates that compounds containing the pyrazolone structure exhibit various biological activities, including:
-
Anticancer Activity :
- Pyrazolone derivatives have shown significant antiproliferative effects against multiple cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. These compounds often inhibit key cancer-related targets such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation and survival .
- A study highlighted that specific pyrazolone derivatives could induce apoptosis in cancer cells through mechanisms like DNA alkylation and inhibition of tubulin polymerization .
- Antibacterial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Detailed Research Insights
- Anticancer Studies :
- Antibacterial Efficacy :
- Inflammatory Response Modulation :
Scientific Research Applications
Basic Information
- Molecular Formula : C14H14ClF3N4O2
- Molecular Weight : 362.73 g/mol
- Structure : The compound features a pyrazole core with ethoxy and chlorinated pyridine substituents, enhancing its biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation in breast cancer models, suggesting a mechanism involving apoptosis induction.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing cytokine production in vitro. This could lead to applications in treating chronic inflammatory diseases.
Agricultural Chemistry
The compound's unique properties make it suitable for use as a pesticide or herbicide. Its efficacy against specific pests and weeds has been documented.
Case Studies
- Insecticidal Activity : Field trials have indicated that formulations containing this compound can effectively control pest populations, such as aphids and whiteflies, thereby enhancing crop yields.
- Herbicidal Properties : Laboratory studies reveal that the compound can inhibit the growth of certain weed species, providing a potential avenue for developing selective herbicides that minimize damage to crops.
Material Science
Recent investigations have explored the use of this compound in material science, particularly in the synthesis of advanced materials with specific properties.
Case Studies
- Polymer Additives : The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and mechanical properties, making it suitable for high-performance applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine/Pyrazole Hybrids in Herbicides
The compound shares structural motifs with herbicidal agents:
- Haloxyfop-methyl (methyl 2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoate): Both compounds feature the 3-chloro-5-(trifluoromethyl)pyridinyl group, but haloxyfop-methyl includes a phenoxypropanoate ester, enhancing its mobility in plant tissues. The target compound lacks this ester, which may reduce systemic activity but improve soil persistence .
- Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): While fluazifop uses a simpler pyridine ring (without Cl), the trifluoromethyl group is retained. The absence of chlorine in fluazifop may result in lower binding affinity to acetolactate synthase (ALS), a common herbicide target .
Pyrazol-3-one Derivatives
- Sulfur-containing analogs often exhibit enhanced oxidative stability but reduced herbicidal potency compared to ethoxy derivatives .
- 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one : The benzothiazole substituent introduces π-π stacking interactions, which could improve target binding but reduce selectivity compared to the pyridinyl group in the target compound .
Substituent Effects on Bioactivity
- Ethoxy vs.
- Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound enhances electronegativity and lipophilicity compared to bromo or chloro analogs (e.g., 10c, 10d in ), which may improve membrane permeability .
Key Observations :
- The target compound’s higher melting point (180–185°C) compared to haloxyfop-methyl (55–60°C) suggests stronger intermolecular forces, likely due to hydrogen bonding from the pyrazol-3-one ring .
- The ethoxy group contributes to moderate lipophilicity (LogP 3.2), balancing solubility and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
